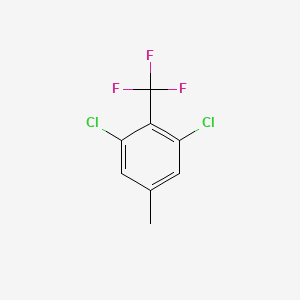

![molecular formula C6H11Cl2F3N2 B1413372 [3-(Trifluormethyl)bicyclo[1.1.1]pentan-1-yl]hydrazin-dihydrochlorid CAS No. 1823931-68-5](/img/structure/B1413372.png)

[3-(Trifluormethyl)bicyclo[1.1.1]pentan-1-yl]hydrazin-dihydrochlorid

Übersicht

Beschreibung

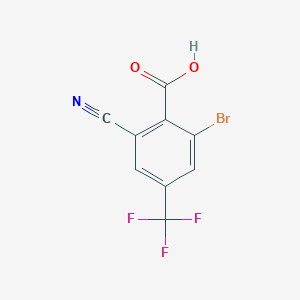

“[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride” is a chemical compound. The IUPAC name for this compound is (3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl)hydrazine . It’s a derivative of hydrazine, which is an inorganic compound with the formula N2H4.

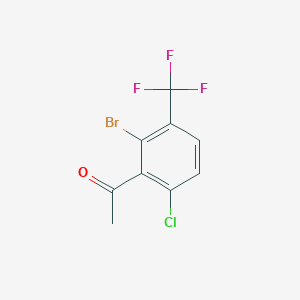

Molecular Structure Analysis

The molecular formula of this compound is C6H11Cl2F3N2 . It contains six carbon atoms, eleven hydrogen atoms, two chlorine atoms, three fluorine atoms, and two nitrogen atoms.Wissenschaftliche Forschungsanwendungen

Molekularstäbe in der Materialwissenschaft

Die einzigartige Struktur von Bicyclo[1.1.1]pentan (BCP)-Derivaten, einschließlich unserer Zielverbindung, ermöglicht es ihnen, als molekulare Stäbe zu fungieren. Diese Stäbe können beim Bau komplexer Materialien verwendet werden und bieten Steifigkeit und dreidimensionale Architektur, die für fortschrittliche Materialeigenschaften unerlässlich sind .

Supramolekularer Linker-Einheiten

BCP-Derivate dienen als supramolekulare Linker-Einheiten. Sie sind ein integraler Bestandteil bei der Bildung großer, komplexer Strukturen durch Verknüpfung kleinerer Einheiten. Diese Anwendung ist entscheidend für die Entwicklung neuer Materialien mit spezifischen, gewünschten Eigenschaften .

Flüssige Kristalle

Im Bereich der Flüssigkristalltechnologie werden BCP-Derivate aufgrund ihrer geometrischen und elektronischen Eigenschaften verwendet, um das Verhalten und die Eigenschaften von Flüssigkristallen zu beeinflussen. Dies hat Auswirkungen auf Displaytechnologien und andere Anwendungen, bei denen eine kontrollierte Orientierung von Molekülen unerlässlich ist .

FRET-Sensoren

Fluorescence Resonance Energy Transfer (FRET)-Sensoren profitieren von der Integration von BCP-Derivaten. Die strukturellen Eigenschaften dieser Verbindungen können die Empfindlichkeit und Spezifität von FRET-basierten Assays verbessern, die in der biochemischen Forschung weit verbreitet sind .

Metall-organische Gerüste (MOFs)

BCP-Derivate werden beim Aufbau von MOFs verwendet, bei denen es sich um Koordinationsnetzwerke mit organischen Liganden handelt, die Metallionenknoten enthalten. Diese Gerüste haben eine Vielzahl von Anwendungen, darunter Gasspeicherung, Trennung und Katalyse .

Bioisoster in der Wirkstoffforschung

Der BCP-Motiv hat sich in der Wirkstoffforschung als wertvolles Bioisoster erwiesen. Es kann interne Alkine, tert-Butylgruppen und mono-substituierte/1,4-disubstituierte Arene ersetzen, wodurch die Löslichkeit, Potenz und metabolische Stabilität von Arzneimittelmolekülen verbessert werden können .

Synthetische Ansätze in der pharmazeutischen Chemie

BCP-enthaltende Bausteine, wie unsere Verbindung, sind in der pharmazeutischen Chemie von Bedeutung. Sie werden zur Herstellung verschiedener Derivate für die Arzneimittelentwicklung verwendet und bieten eine bessere Löslichkeit und verbesserte metabolische Stabilität .

Biologisch relevante Zielanaloga

Der breite Substratbereich und die Toleranz gegenüber funktionellen Gruppen der Verbindung machen sie geeignet für die Herstellung von Analoga biologisch relevanter Ziele wie Peptide, Nukleoside und Pharmazeutika, was ein kritischer Aspekt der biomedizinischen Forschung ist .

Wirkmechanismus

Mode of Action

It’s known that the compound interacts with its targets via a radical chain reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of [3-(Trifluoromethyl)bicyclo[11It’s known that the compound is a solid at room temperature and is soluble in appropriate solvents . These properties may influence its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride. For instance, the compound should be handled in a well-ventilated laboratory environment to avoid exposure to skin, eyes, or respiratory tract . The compound’s stability may also be affected by factors such as temperature, pH, and light exposure.

Biochemische Analyse

Biochemical Properties

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The compound’s hydrazine group allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins .

Cellular Effects

The effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This, in turn, impacts various cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. The compound’s hydrazine group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the trifluoromethyl group can interact with hydrophobic regions of proteins, affecting their conformation and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including organ damage and altered metabolic function .

Metabolic Pathways

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and activity .

Transport and Distribution

Within cells and tissues, [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich regions, affecting its localization and concentration within cells .

Subcellular Localization

The subcellular localization of [3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine dihydrochloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular regions can affect its activity and function, contributing to its overall biochemical effects .

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2.2ClH/c7-6(8,9)4-1-5(2-4,3-4)11-10;;/h11H,1-3,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDRLAJXLXETDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)NN)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

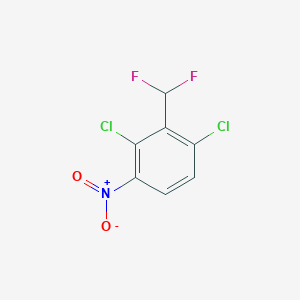

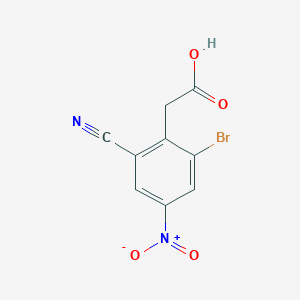

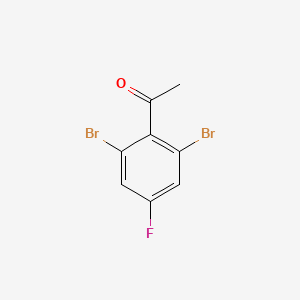

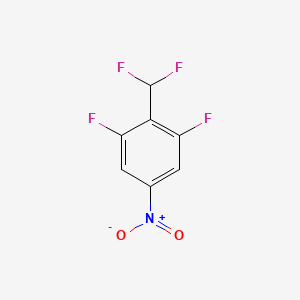

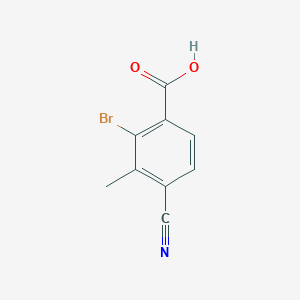

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.